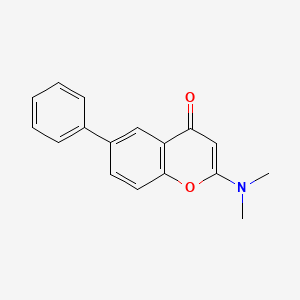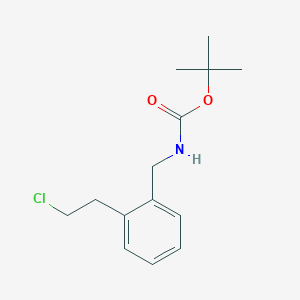
tert-Butyl 2-(2-chloroethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-chloroethyl)benzylcarbamate: is an organic compound with the molecular formula C₁₄H₂₀ClNO₂ and a molecular weight of 269.77 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chloroethyl)benzylcarbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethylamine hydrochloride to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(2-chloroethyl)benzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: It is used as a building block for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and other industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or receptors, thereby modulating biological processes .
Comparación Con Compuestos Similares
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a benzyl group.
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Contains an aminoethyl group instead of a chloroethyl group.
Uniqueness: tert-Butyl 2-(2-chloroethyl)benzylcarbamate is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions. Its chloroethyl group provides a site for nucleophilic substitution, while the benzyl group offers opportunities for oxidation and reduction reactions .
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-7-5-4-6-11(12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
Clave InChI |
YLHYSLANGKMQKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


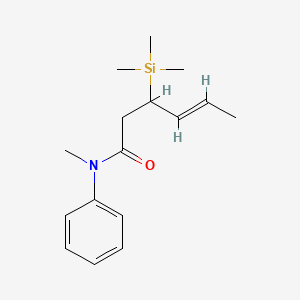
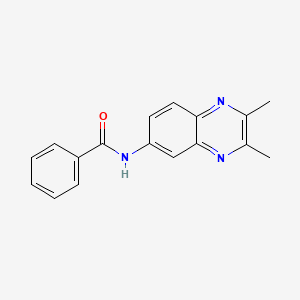

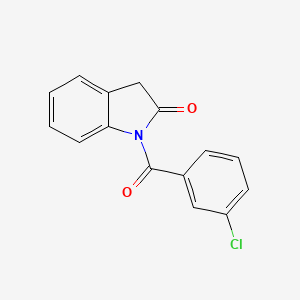

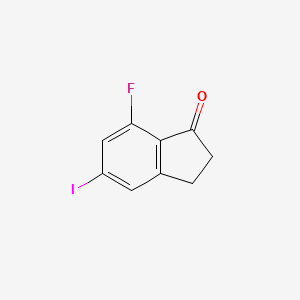
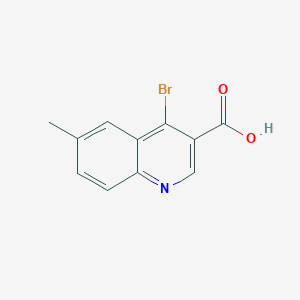

![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

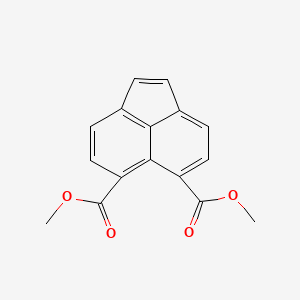
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
